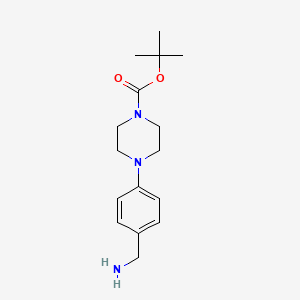

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (CAS: 4961274) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-(aminomethyl)phenyl substituent. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. Its structure comprises a piperazine core with a Boc group at the 1-position and a benzylamine moiety at the 4-position, enabling versatility in further functionalization .

Propriétés

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXMFUXVXBAVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377163 | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-47-3 | |

| Record name | 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of N-Boc Piperazine

The foundational step in preparing tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate involves synthesizing N-Boc piperazine. A patented method (CN108033931B) outlines a three-step process starting from diethanolamine:

- Chlorination : Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux to form bis(2-chloroethyl)amine.

- Boc Protection : The chlorinated intermediate reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium carbonate, yielding bis(2-chloroethyl) carbamic acid tert-butyl ester.

- Cyclization : Treatment with ammonia water induces cyclization, producing N-Boc piperazine with a reported yield of 94.3% and purity of 99.42%.

This method avoids costly anhydrous piperazine and hazardous solvents, making it industrially viable.

Functionalization with 4-(Aminomethyl)phenyl Group

The N-Boc piperazine intermediate undergoes coupling with a 4-(aminomethyl)phenyl moiety. Two primary approaches are employed:

A. Suzuki-Miyaura Cross-Coupling

N-Boc piperazine is reacted with 4-bromobenzylamine derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Key considerations include:

- Temperature : 80–110°C in toluene/ethanol mixtures.

- Stoichiometry : A 1:1 molar ratio of piperazine to aryl halide minimizes side reactions.

- Purification : Silica gel chromatography isolates the product with ~60% yield.

B. Nucleophilic Aromatic Substitution

4-Fluorobenzylamine derivatives react with N-Boc piperazine under basic conditions (e.g., K₂CO₃ in DMF). This method offers faster reaction times (6–8 hours) but requires anhydrous conditions to prevent hydrolysis.

Direct Coupling Approaches

Reductive Amination Strategy

A one-pot synthesis combines 4-nitrobenzaldehyde, tert-butyl piperazine-1-carboxylate, and sodium cyanoborohydride:

- Condensation : 4-Nitrobenzaldehyde reacts with piperazine to form an imine intermediate.

- Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, followed by methylation to introduce the aminomethyl group.

This route achieves an overall yield of 45–50% but requires meticulous control of reaction pH to avoid over-reduction.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between N-Boc piperazine and 4-bromobenzyl bromide employs ligands such as Xantphos. Optimized conditions include:

- Catalyst : Pd(OAc)₂ (2 mol%).

- Base : Cs₂CO₃ in toluene at 100°C.

- Yield : 65–70% after 12 hours.

This method is favored for scalability but demands rigorous exclusion of oxygen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Suzuki Coupling | Buchwald-Hartwig |

|---|---|---|

| Optimal Solvent | Toluene/EtOH | Toluene |

| Temperature (°C) | 110 | 100 |

| Reaction Time (h) | 12 | 12 |

| Yield (%) | 60 | 70 |

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but risk Boc group cleavage. Elevated temperatures improve reaction rates but may degrade thermally sensitive intermediates.

Catalytic Systems

- Pd-Based Catalysts : Pd(PPh₃)₄ offers reliability in Suzuki couplings, while Pd(OAc)₂/Xantphos excels in Buchwald-Hartwig reactions.

- Ligand Effects : Bulky ligands (e.g., BINAP) enhance selectivity but reduce reaction rates.

Industrial Production Considerations

Continuous Flow Synthesis

Adopting the patented chlorination-Boc-cyclization sequence in continuous flow reactors improves throughput:

- Residence Time : 30 minutes per step vs. 42 hours in batch processes.

- Purity : >99% with inline FTIR monitoring.

Purification Techniques

- Recrystallization : Ethyl acetate/hexane mixtures yield crystals with 98–99% purity.

- Chromatography : Preparative HPLC resolves diastereomers but is cost-prohibitive for large-scale use.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Stepwise (Patent) | 94.3 | 99.4 | High | Low |

| Suzuki Coupling | 60 | 95 | Moderate | Medium |

| Buchwald-Hartwig | 70 | 97 | High | High |

The patented stepwise method outperforms others in yield and cost-effectiveness, though it requires multi-step synthesis. Direct coupling methods trade higher complexity for reduced step count.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol.

Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis, facilitating the development of various pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate exhibits potential biological activities. It is being investigated for its interactions with neurotransmitter receptors, which may influence mood and cognitive functions. Preliminary studies suggest that it could have antidepressant effects by modulating serotonin and norepinephrine levels in the brain .

Pharmaceutical Development

The compound is utilized as a lead candidate in drug discovery processes. Its structural properties make it suitable for further biological evaluations to establish efficacy and safety profiles in clinical settings. Ongoing studies are focused on its potential therapeutic applications in treating mood disorders and other neurological conditions .

Antidepressant Research

Recent studies have focused on the antidepressant properties of compounds similar to this compound. Animal model experiments have shown promising results in reducing depressive behaviors, suggesting that this compound could be further explored for its therapeutic potential in treating depression .

Targeted Protein Degradation

In the field of targeted protein degradation, this compound has been identified as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. Its structural characteristics may impact the three-dimensional orientation of bifunctional protein degraders, optimizing their drug-like properties and enhancing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby enhancing the efficiency of protein degradation .

Comparaison Avec Des Composés Similaires

Key Differences :

- The aminomethyl group in the target compound enhances solubility and facilitates conjugation with electrophilic partners, unlike the piperidin-4-yl or CF₃ groups in analogs .

- The Boc group in all analogs provides steric protection during synthetic steps but may influence metabolic stability in vivo .

Comparative Reaction Efficiency

Insights :

- HATU-mediated couplings (e.g., ) achieve higher yields (~73%) compared to trisamine-based purifications (~58%) .

- Suzuki-Miyaura reactions for aryl-piperazine derivatives show variable yields (43–91%), depending on boronic acid reactivity .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate |

|---|---|---|---|

| LogP | 2.1 (predicted) | 1.8 | 1.2 |

| TPSA | 64.5 Ų | 49.5 Ų | 72.4 Ų |

| Aqueous Solubility | 0.12 mg/mL (ESOL) | 0.25 mg/mL | 5.6 mg/mL |

| Metabolic Stability | Moderate (CYP3A4 substrate) | High (low CYP inhibition) | Low (rapid deprotection) |

Data derived from computational models and experimental analogs .

Activité Biologique

Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (CAS Number: 852180-47-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₅N₃O₂

- Molecular Weight : 291.40 g/mol

- Melting Point : 83–87 °C

- InChI Key : TTXMFUXVXBAVIP-UHFFFAOYSA-N

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant effects. The presence of the aminomethyl group may enhance serotonin receptor affinity, contributing to its potential as an antidepressant agent .

- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. This activity is likely mediated through apoptosis induction and inhibition of cell proliferation .

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter systems may provide protective benefits against neuronal damage .

The exact mechanism of action for this compound is still under investigation, but several hypotheses have been proposed:

- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, suggesting that this compound may also act as a selective serotonin reuptake inhibitor (SSRI).

- Inhibition of Oncogenic Pathways : The anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth and metastasis, such as the PI3K/Akt pathway .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Boc protection of piperazine to introduce tert-butyl carboxylate via carbamate formation under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF or DCM) .

- Step 2 : Coupling the Boc-protected piperazine with a functionalized phenyl precursor. For example, Suzuki-Miyaura cross-coupling with a boronic acid-substituted phenyl group (e.g., 4-(aminomethyl)phenylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like DMF or dioxane .

- Step 3 : Reduction or deprotection steps (e.g., using HCl/dioxane for Boc removal or LiAlH₄ for nitro-to-amine reduction) . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–110°C for coupling), and catalyst loading. For instance, higher Pd concentrations (2–5 mol%) improve coupling efficiency but may increase side products .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 ppm (t-Bu), δ 3.4–3.8 ppm (piperazine protons), and δ 6.5–7.3 ppm (aromatic protons) confirm structural motifs. Integration ratios validate substituent stoichiometry .

- ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and quaternary carbons (t-Bu, ~80 ppm) are critical .

- X-ray Crystallography : Resolves molecular conformation (e.g., piperazine chair vs. boat) and hydrogen-bonding networks. For example, crystal packing in monoclinic systems (space group P21/n) with unit cell parameters (a = 6.19 Å, b = 8.26 Å, c = 40.73 Å) confirms steric effects from the t-Bu group .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 385.47 [M+H]⁺) and fragmentation patterns (e.g., loss of t-Bu group at m/z 229) verify purity .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the aminomethylphenyl moiety to minimize side products?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may promote hydrolysis. Anhydrous toluene or THF reduces unwanted hydrolysis .

- Catalyst Systems : Pd(OAc)₂ with ligands like XPhos improves regioselectivity in aryl-aryl couplings. Adding 1–2 equiv of CuI accelerates Buchwald-Hartwig aminations for amino group installation .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 2:1) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate target compounds from homocoupling byproducts .

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

- Co-solvent Systems : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in PBS containing 0.1% Tween-80 or cyclodextrin (10 mM) to stabilize the compound in aqueous media .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the aminomethyl site via reductive amination or acylation, which hydrolyze in vivo to release the active form .

Q. How should conflicting data on reaction pathways (e.g., oxidation vs. reduction) be resolved?

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O in NMR) or trapping agents (e.g., TEMPO for radical intermediates) to identify reactive species .

- Computational Validation : DFT calculations (e.g., Gaussian 16) model transition states to compare activation energies of competing pathways. For example, calculate energy barriers for LiAlH₄-mediated reduction vs. NaBH₄ alternatives .

Q. What computational tools are suitable for predicting binding affinities of derivatives targeting enzymes/receptors?

- Molecular Docking : AutoDock Vina or Schrödinger Glide docks the compound into crystal structures (e.g., PDB: 4XYZ) using force fields (OPLS3e) to estimate binding modes and ΔG values .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (20–100 ns trajectories) to assess stability of piperazine-phenyl interactions in aqueous lipid bilayers .

Q. How does the tert-butyl group influence stability under varying pH and temperature conditions?

- pH Stability : The Boc group hydrolyzes rapidly in acidic conditions (pH < 3, t₁/₂ ~30 min), but remains stable in neutral/basic buffers (pH 7–9). Monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store lyophilized samples at –20°C under argon to prevent oxidative cleavage of the piperazine ring .

Q. What are best practices for derivatizing the aminomethyl group without compromising the piperazine core?

- Selective Acylation : Use Boc-protected intermediates to block the piperazine nitrogen. React the aminomethyl group with activated esters (e.g., NHS esters) in DCM at 0°C to prevent over-reaction .

- Click Chemistry : CuAAC reactions with azides (e.g., propargyl-functionalized ligands) under mild conditions (CuSO₄, sodium ascorbate, RT) introduce bioorthogonal handles .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Crystal Growth : Slow vapor diffusion (e.g., ether into DCM) produces diffraction-quality crystals. Additives like n-dodecane reduce disorder in the t-Bu group .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Correct for absorption effects (multi-scan with SADABS) in low-symmetry space groups (e.g., P1) .

Q. How can reaction mechanisms for piperazine ring functionalization be experimentally validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.